(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid
Description
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid (CAS: 1310404-86-4) is a boronic acid derivative with the molecular formula C₁₇H₂₆BNO₅ and a purity of ≥96% . It features a phenylboronic acid core substituted with a methoxy-linked tert-butoxycarbonyl (Boc)-protected piperidine moiety. This structural design confers unique physicochemical properties, such as enhanced solubility in organic solvents and stability under acidic conditions due to the Boc group .
The compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups into drug candidates . Its Boc-protected piperidine component may also serve as a prodrug motif, enabling controlled release of active metabolites in biological systems .
Properties
IUPAC Name |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-9-7-13(8-10-19)12-23-15-6-4-5-14(11-15)18(21)22/h4-6,11,13,21-22H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHINILIVWLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681911 | |
| Record name | (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-86-4 | |
| Record name | (3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methoxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-(tert-Butoxycarbonyl)piperidine.
Formation of the Methoxyphenyl Intermediate: The protected piperidine is then reacted with 3-bromomethoxybenzene under basic conditions to form the intermediate 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzene.
Borylation: The final step involves the borylation of the intermediate using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor design. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues with Modified Linkers or Substituents
Table 1: Key Structural and Functional Differences
Physicochemical and Reactivity Differences
- Solubility : The methoxy linker in the parent compound improves aqueous solubility compared to carbamoyl or urea-linked analogues, which exhibit higher polarity but may form aggregates .
- Biological Activity : Ureido-linked derivatives (e.g., compound 6.28) demonstrate stronger binding to tubulin due to their extended hydrogen-bonding networks, whereas the parent compound’s Boc-piperidine may enhance blood-brain barrier penetration .
Biomedical Relevance
Boronic acids with piperidine motifs, such as the parent compound, are explored in cancer therapy for targeting proteasomes and tubulin . Their ability to form reversible covalent bonds with biomolecules (e.g., serine proteases) also makes them candidates for diabetes and HIV treatment .
Material Science
The compound’s boronic acid group enables its use in pH-responsive polymers for drug delivery, leveraging boronate ester formation with diols .
Biological Activity
(3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)phenyl)boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, supported by data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₈BNO₃
- Molecular Weight : 335.21 g/mol
- Physical State : Solid, stored under inert atmosphere at 2-8°C.
1. Antioxidant Activity
The compound exhibits significant antioxidant properties. In a study assessing its ability to scavenge free radicals, it demonstrated an IC50 value of 0.14 ± 0.01 µg/mL using the DPPH method, indicating strong free radical scavenging capability .
2. Anticancer Activity
The compound's anticancer potential was evaluated through in vitro assays against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | High cytotoxic effect |
| MDA-MB-231 | Not specified | Potent inhibitory effects observed |
The results indicated that while the compound had a moderate effect on healthy cell lines, it was highly effective against cancerous cells, suggesting selective toxicity which is crucial for therapeutic applications .
3. Enzyme Inhibition
The compound showed notable enzyme inhibition activities:
| Enzyme | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 | Moderate |
| Butyrylcholinesterase | 3.12 ± 0.04 | High |
| Antiurease | 1.10 ± 0.06 | High |
| Antithyrosinase | 11.52 ± 0.46 | Moderate |
These findings suggest that the compound could be beneficial in treating conditions related to cholinergic dysfunction and other enzyme-related disorders .
Case Studies and Research Findings
Recent studies have highlighted the potential of boronic acid derivatives in drug discovery, particularly in targeting specific enzymes and cancer pathways:
- Study on GSK-3β Inhibition : A related compound demonstrated GSK-3β inhibitory activity with an IC50 of 8 nM, indicating that similar structures may enhance therapeutic efficacy against diseases like cancer and Alzheimer's disease .
- Anticancer Mechanisms : Research indicated that compounds with similar structures could inhibit cell proliferation in TNBC (triple-negative breast cancer) models significantly more than standard treatments like 5-Fluorouracil (5-FU), showcasing a promising therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
